3-氰基-脯酰

描述

3-Cyano-proxyl (3-CP) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 93°C. 3-CP has a variety of biochemical and physiological effects and can be used in laboratory experiments to study a range of processes, including protein-protein interactions, gene regulation, and enzyme-substrate interactions.

科学研究应用

电子自旋共振 (ESR) 光谱

3-氰基-脯酰: 由于其稳定的自由基性质,在 ESR 光谱中得到了广泛的应用。它用作硝酰氧化物标准品,对于估计自旋加合物的相对浓度至关重要。这种应用对于以下方面至关重要:

生物系统监测

在生物学研究中,3-氰基-脯酰被用来监测细胞和组织内的氧化还原过程。它有助于:

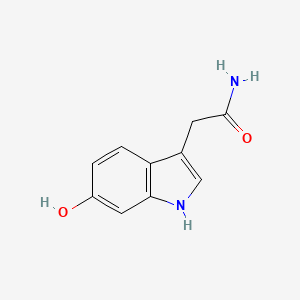

- 氧化应激测量: 通过检测活性氧 (ROS) 和活性氮 (RNS) 的存在,评估氧化应激水平 {svg_3}.

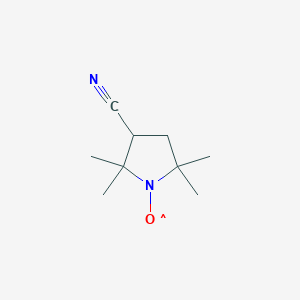

- 细胞膜动力学: 研究细胞膜的流动性和动力学,这对理解细胞信号传导和膜蛋白功能至关重要 {svg_4}.

聚合物研究

3-氰基-脯酰的稳定自由基性质使其成为以下方面的优良标记:

化学动力学

3-氰基-脯酰: 用于研究化学反应动力学,尤其是:

环境监测

在环境科学中,3-氰基-脯酰被应用于:

食品工业

食品工业从使用 3-氰基-脯酰中获益,因为它可以:

作用机制

Target of Action

3-Cyano-proxyl, also known as 3-Cyano-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a stable free radical . Its primary targets are free radicals, specifically hydroxyl radicals (·OH) and superoxide radicals (O2.-) . These radicals are involved in various biochemical reactions and can cause oxidative stress when their concentrations become too high.

Mode of Action

3-Cyano-proxyl interacts with its targets by acting as a spin label in Electron Spin Resonance (ESR) spectroscopy . It is used as a nitroxide standard for estimating the relative concentrations of the spin adducts of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) with ·OH and O2.- radicals . This interaction helps in the determination of free radicals present in various samples .

Biochemical Pathways

The biochemical pathways affected by 3-Cyano-proxyl are those involving the generation and neutralization of free radicals. By interacting with free radicals, 3-Cyano-proxyl can influence the balance of these species within a system . The downstream effects of this interaction can include a reduction in oxidative stress and potential damage to cellular components.

Result of Action

The molecular and cellular effects of 3-Cyano-proxyl’s action primarily involve the reduction of free radical concentrations. By acting as a spin label in ESR spectroscopy, 3-Cyano-proxyl can help identify and quantify free radicals in a system . This can lead to a better understanding of the role of these radicals in various biochemical processes and potential strategies for mitigating their harmful effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Cyano-proxyl. Factors such as temperature, pH, and the presence of other chemical species can affect the stability of 3-Cyano-proxyl and its ability to interact with free radicals . Understanding these factors is crucial for optimizing the use of 3-Cyano-proxyl in various applications.

安全和危害

生化分析

Biochemical Properties

3-Cyano-proxyl plays a significant role in biochemical reactions as a spin label. It interacts with enzymes, proteins, and other biomolecules, allowing researchers to study the dynamics of these interactions. For example, 3-Cyano-proxyl can be used to estimate the relative concentrations of spin adducts of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) with hydroxyl radicals (·OH) and superoxide radicals (O2·-) . These interactions are crucial for understanding the mechanisms of oxidative stress and the role of free radicals in various biological processes.

Cellular Effects

3-Cyano-proxyl influences various cellular processes by acting as a probe for free radicals. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of 3-Cyano-proxyl in cells can help detect and quantify free radicals, providing insights into oxidative stress and its impact on cellular function . This compound’s ability to interact with free radicals makes it a valuable tool for studying the effects of oxidative stress on different cell types.

Molecular Mechanism

At the molecular level, 3-Cyano-proxyl exerts its effects through its stable free radical nature. It can bind to various biomolecules, including proteins and enzymes, altering their function. For example, 3-Cyano-proxyl can inhibit or activate enzymes by interacting with their active sites or by inducing conformational changes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyano-proxyl can change over time due to its stability and potential degradation. Studies have shown that 3-Cyano-proxyl remains stable under specific storage conditions (2-8°C) and can be used for extended periods . Its long-term effects on cellular function need to be carefully monitored, as prolonged exposure to free radicals can lead to cellular damage and altered metabolic processes.

Dosage Effects in Animal Models

The effects of 3-Cyano-proxyl vary with different dosages in animal models. At low doses, it can be used to study the physiological roles of free radicals without causing significant toxicity. At high doses, 3-Cyano-proxyl may exhibit toxic effects, including oxidative damage to tissues and organs . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

3-Cyano-proxyl is involved in various metabolic pathways, particularly those related to oxidative stress and free radical metabolism. It interacts with enzymes such as superoxide dismutase (SOD) and catalase, which play essential roles in detoxifying reactive oxygen species (ROS) . By studying these interactions, researchers can gain insights into the regulation of oxidative stress and the role of free radicals in cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-Cyano-proxyl is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of 3-Cyano-proxyl is essential for optimizing its use in biochemical studies and ensuring accurate measurements of free radical dynamics.

Subcellular Localization

The subcellular localization of 3-Cyano-proxyl is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as mitochondria or the nucleus, where it exerts its effects on cellular function . Studying the subcellular localization of 3-Cyano-proxyl provides valuable information on its role in regulating oxidative stress and its impact on cellular processes.

属性

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7,12H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJMGACCJPXARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-cyano-proxyl help identify radicals in cigarette smoke?

A1: 3-cyano-proxyl acts as a spin trap, reacting with transient radicals in cigarette smoke to form stable adducts. These adducts can then be analyzed using techniques like high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) and high-performance liquid chromatography with fluorescence detection (HPLC/FLD) []. This approach allowed researchers to identify and quantify two previously unknown classes of radicals in cigarette smoke: acyl and alkylaminocarbonyl radicals [].

Q2: What are the advantages of using 3-cyano-proxyl over other methods for radical detection in cigarette smoke?

A2: Traditional methods for detecting radicals, such as electron paramagnetic resonance (EPR) spectroscopy, have limitations in identifying specific radical species in complex mixtures like cigarette smoke. 3-cyano-proxyl, when coupled with sensitive analytical techniques like HPLC-MS/MS, offers improved specificity and sensitivity for identifying and quantifying individual radicals []. This is crucial for understanding the complex chemistry of cigarette smoke and its potential health impacts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride (1:1)](/img/structure/B1195689.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide](/img/structure/B1195694.png)

![5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester](/img/structure/B1195698.png)

![5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid](/img/structure/B1195700.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid ethyl ester](/img/structure/B1195702.png)

![1-(4-methylphenyl)spiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1195706.png)

![2-[1-[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]ethylideneamino]guanidine](/img/structure/B1195709.png)